Lanthanum(III) nitrate

Description

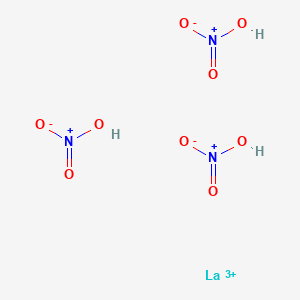

Structure

2D Structure

Propriétés

IUPAC Name |

lanthanum(3+);nitric acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/La.3HNO3/c;3*2-1(3)4/h;3*(H,2,3,4)/q+3;;; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAPXNISCLWTJQS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[N+](=O)(O)[O-].[N+](=O)(O)[O-].[N+](=O)(O)[O-].[La+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H3LaN3O9+3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

10277-43-7 (hexahydrate), 16096-89-2 (Parent) | |

| Record name | Lanthanide nitrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010099599 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Molecular Weight |

327.94 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10099-59-9 | |

| Record name | Lanthanide nitrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010099599 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Synthesis Methodologies and Advanced Preparation Techniques for Lanthanum Iii Nitrate and Its Derivatives

Solution-Phase Synthesis Routes

Solution-phase synthesis represents a versatile and widely employed approach for the preparation of lanthanum(III) nitrate (B79036). These methods offer excellent control over stoichiometry and can be adapted to produce a range of product forms, from bulk crystals to nanoscale materials.

Precipitation is a common and straightforward method for obtaining crystalline lanthanum(III) nitrate. This typically involves the reaction of a lanthanum salt with a nitrate source in a solution, followed by controlled crystallization.

One of the most prevalent techniques is the co-precipitation method, which often utilizes lanthanum oxide (La₂O₃) or lanthanum carbonate (La₂(CO₃)₃) as the starting material and nitric acid (HNO₃) as the nitrate source. evitachem.com The reaction with lanthanum oxide is an acid-base reaction that yields this compound and water. wikipedia.org The process involves dissolving the lanthanum precursor in nitric acid, often with gentle heating and stirring to ensure complete dissolution. researchgate.net Following the reaction, the resulting solution is concentrated through slow evaporation, typically at temperatures between 60–70°C over several weeks, to induce crystallization and yield the hexahydrate form, La(NO₃)₃·6H₂O. Careful control of supersaturation is crucial to prevent the formation of amorphous precipitates.

Alternatively, lanthanum carbonate can be used, which offers a less exothermic reaction compared to the oxide, enhancing safety. In this method, lanthanum carbonate is suspended in deionized water, and nitric acid is added dropwise until the evolution of carbon dioxide ceases. The resulting solution is then filtered, concentrated, and crystallized.

Recent studies have also explored reverse precipitation, where a solution of lanthanum nitrate is used to precipitate lanthanum hydroxide (B78521) onto the surface of other particles, such as pseudoboehmite, to synthesize composite materials like lanthanum aluminate. nih.govcenaprot.mx

| Starting Material | Typical Yield (%) | Typical Purity (%) | Key Advantages |

| Lanthanum(III) Oxide | 92 | 99.5 | High purity of the final product. |

| Lanthanum(III) Carbonate | 88 | 99.2 | Reduced exothermicity enhances safety. |

| Lanthanum(III) Hydroxide | 90 | 99.3 | Reacts under mild conditions. |

Note: Data is illustrative and can vary based on specific reaction conditions.

Hydrothermal synthesis is a powerful technique for producing crystalline materials from aqueous solutions under high temperature and pressure. This method is particularly useful for synthesizing lanthanide compounds with controlled morphologies and has been employed to create various lanthanide-based materials, including hydroxides and more complex coordination polymers.

In a typical hydrothermal synthesis of lanthanide hydroxide nanorods, a lanthanide nitrate precursor, such as this compound, is dissolved in a mixture of deionized water and ethanol. d-nb.info A complexing agent, such as dodecylamine (B51217) (DDA), is often added to the solution. d-nb.info The mixture is then sealed in a Teflon-lined autoclave and heated to temperatures around 180°C for a specific duration, for instance, 18 hours. d-nb.info The resulting precipitates are then collected, washed, and dried. d-nb.info The reaction time and the water/ethanol volume ratio have been shown to significantly influence the size and morphology of the resulting nanorods. d-nb.info

Hydrothermal methods have also been utilized to synthesize more complex structures. For example, a one-dimensional lanthanide benzenedicarboxylate was synthesized via a hydrothermal reaction of a mixture containing M(NO₃)₃ (where M = La, Pr), 1,2-dicyanobenzene, 1,2-benzenedicarboxylic acid, 1,10-phenanthroline, and piperazine. rsc.org This process resulted in a compound with infinite M–O–M linkages. rsc.org

Furthermore, the hydrothermal technique has been applied to produce perovskite nanostructures like La₀.₅Sr₀.₅MnO₃. chalcogen.ro In this process, stoichiometric amounts of lanthanum(III), strontium(II), and manganese(II) nitrates are dissolved in deionized water to form a solution which is then subjected to hydrothermal treatment. chalcogen.ro

The polyol method is a versatile solution-phase technique for synthesizing inorganic nanoparticles with controlled size and morphology. In this method, a polyol (a compound with multiple hydroxyl groups, such as ethylene (B1197577) glycol or diethylene glycol) acts as both the solvent and a reducing agent or stabilizer.

For the synthesis of lanthanum nitrate nanoparticles, the polyol method involves heating a mixture of lanthanum salts in a polyol solution. evitachem.com A study detailing this process presented the synthesis of lanthanum nitrate nanoparticles, specifically La(NO₃)₃·4H₂O, using a polyol. researchgate.netresearchgate.net The process can lead to the formation of nanoparticles with different crystalline phases, such as monoclinic (α) and orthorhombic (β) phases. researchgate.netresearchgate.net The resulting nanoparticles have been observed to have a spherical shape and be monodispersed. researchgate.net

The general procedure involves dissolving a lanthanum precursor in a polyol, followed by heating the solution to a specific temperature. researchgate.net The temperature and heating rate are critical parameters that can be controlled to influence the particle size. researchgate.net After the reaction, the nanoparticles are typically precipitated from the solution using a non-solvent like ethanol, centrifuged, and dried. researchgate.net This method has also been successfully applied to the synthesis of other rare-earth ion-doped nanoparticles, such as LaPO₄ nanoparticles, demonstrating its broad applicability in nanomaterial synthesis. nih.gov

Solid-State Synthesis Approaches

Solid-state synthesis provides an alternative route to producing this compound, often involving high-temperature reactions between solid reactants.

The most common solid-state approach for synthesizing this compound is the direct reaction of lanthanum(III) oxide (La₂O₃) with nitric acid (HNO₃). wikipedia.orgsmolecule.com This acid-base reaction is typically performed in aqueous conditions where the lanthanum oxide is gradually added to a nitric acid solution under controlled temperatures. vulcanchem.com The chemical equation for this reaction is:

La₂O₃ + 6HNO₃ → 2La(NO₃)₃ + 3H₂O wikipedia.orgvulcanchem.com

Following the reaction, the resulting solution undergoes crystallization to obtain pure this compound hexahydrate crystals. vulcanchem.com The conditions of crystallization, such as temperature, concentration, and cooling rate, play a significant role in determining the quality and morphology of the final product. vulcanchem.com For applications requiring very high purity, further purification steps like recrystallization, ion exchange, and solvent extraction may be employed. vulcanchem.com

Another, less common, solid-state method involves the direct dissolution of lanthanum metal in nitric acid. vulcanchem.com However, this method is generally less favored due to the higher cost of metallic lanthanum. vulcanchem.com Additionally, this compound hexahydrate can be prepared by treating lanthanum(III) oxide with dinitrogen tetroxide (N₂O₄). sigmaaldrich.comsigmaaldrich.com

Electrochemical Synthesis Techniques

Electrochemical methods offer a unique approach to the synthesis of materials, often allowing for the formation of thin films and coatings. This compound serves as a crucial starting material in the electrochemical synthesis of various lanthanum-containing materials.

For instance, this compound is utilized as a precursor for the electrochemical synthesis of LaMnO₃ thin film coatings on stainless steel substrates. sigmaaldrich.comscbt.comcymitquimica.comalfa-chemical.comthermofisher.com This application is significant for devices like solid oxide fuel cells. smolecule.com The process typically involves an electrochemical deposition technique where the lanthanum and manganese ions from their respective nitrate salts are deposited onto the substrate to form the desired perovskite film.

While direct electrochemical synthesis of this compound itself is not a common method, its role as a precursor in the electrochemical preparation of other advanced materials is well-established.

Formation of Thin Film Coatings

This compound is a versatile starting material for the creation of thin film coatings on various substrates through several deposition techniques. These films are integral to applications in electronics and energy storage.

One primary application is in the electrochemical synthesis of Lanthanum Manganite (LaMnO₃) thin film coatings on stainless steel substrates, which are relevant for devices like solid oxide fuel cells (SOFCs). scbt.comcymitquimica.comfishersci.fi Research has shown that films produced using this compound as a precursor exhibit enhanced electrochemical performance, including improved conductivity and stability under operational conditions. The sol-gel method is also employed for producing LaMnO₃ thin films. csic.es In this process, this compound hexahydrate and manganese nitrate are dissolved in a solvent like ethanol, with acetic acid sometimes added as a chelating agent. csic.es The resulting solution is applied to a substrate, such as silicon, via spin coating and then subjected to annealing at high temperatures (e.g., 850 °C to 1000 °C) to crystallize the film into the desired perovskite phase. csic.es

Another significant area is the fabrication of Lanthanum Aluminate (LAO) thin films, which are valued in electronics for their high dielectric constant. cymitquimica.com Furthermore, this compound is used in the chemical solution deposition of porous Lanthanum Nickelate (LaNiO₃) thin films. rsc.org This process involves dissolving this compound hexahydrate and nickel(II) acetate (B1210297) in 2-methoxyethanol. rsc.org The solution is then spin-coated onto a substrate like Pt/Ti/SiO₂/Si and annealed at temperatures around 700 °C. rsc.org To introduce porosity, a copolymer such as F-127 can be added to the precursor solution. rsc.org

The spray pyrolysis technique has also been utilized to prepare lanthanum sulfide (B99878) (La₂S₃) thin films from an aqueous solution of this compound and thiourea. researchgate.net This method involves spraying the precursor solution onto a heated glass substrate. The resulting films are initially amorphous but become polycrystalline and exhibit p-type semiconducting behavior after annealing. researchgate.net

Table 1: Synthesis Parameters for Thin Film Coatings Using this compound

| Film Material | Synthesis Method | Precursors | Solvent/Chelating Agent | Substrate | Key Process Parameters | Reference |

|---|---|---|---|---|---|---|

| LaMnO₃ | Sol-Gel | La(NO₃)₂·6H₂O, Mn(NO₃)₃·9H₂O | Ethanol, Acetic Acid | Silicon (Si) | Annealing at 850-1000 °C | csic.es |

| LaMnO₃ | Electrochemical Synthesis | This compound | Not specified | Stainless Steel | Electrochemical deposition | scbt.comcymitquimica.com |

| LaNiO₃ (porous) | Chemical Solution Deposition | La(NO₃)₃·6H₂O, Ni(CH₃COO)₂·4H₂O, F-127 | 2-methoxyethanol | Pt/Ti/SiO₂/Si | Spin coating (5000 rpm); Annealing at 700 °C | rsc.org |

| La₂S₃ | Spray Pyrolysis | La(NO₃)₃·6H₂O, SC(NH₂)₂ | Water | Glass | Annealing at 300 °C for 2h | researchgate.net |

Advanced Precursor Utilization

Beyond thin films, this compound is a fundamental building block in the bottom-up synthesis of more complex nanostructured materials, including oxide nanoparticles and porous crystalline frameworks.

Sol-Gel Synthesis of Lanthanum Oxide Nanoparticles

The sol-gel technique is a widely used and effective method for synthesizing Lanthanum Oxide (La₂O₃) nanoparticles, with this compound serving as the key lanthanum source. bham.ac.ukaip.org In a typical process, an aqueous solution of this compound is prepared, often by dissolving commercial La₂O₃ powder in nitric acid. bham.ac.ukresearchgate.net A polymer, commonly high molecular weight polyethylene (B3416737) glycol (PEG), is added to the solution. bham.ac.ukiaea.org The mixture is heated to form a gel, which is then dried and calcined at high temperatures (e.g., 600 °C to 1000 °C) to yield the final La₂O₃ nanopowder. bham.ac.uknih.gov

Research findings indicate that the synthesis conditions have a significant impact on the properties of the resulting nanoparticles. bham.ac.ukresearchgate.net The calcination temperature, in particular, strongly influences the crystallinity and particle size; higher temperatures lead to increased crystallinity and larger crystallite sizes. bham.ac.ukiaea.org The concentration of PEG also plays a role, with studies showing that the average particle size of La₂O₃ nanoparticles can decrease as the PEG concentration increases. bham.ac.ukresearchgate.net By controlling these parameters, it is possible to produce weakly-agglomerated, hexagonal-phase La₂O₃ nanoparticles with average particle sizes below 50 nm. bham.ac.ukresearchgate.net In some eco-friendly variations of this method, plant extracts, such as from Physalis angulata leaves, have been used as stabilizing and weak base agents in the sol-gel process, yielding spherical nanoparticles in the 25-50 nm range after calcination at 700 °C. aip.org

Table 2: Influence of Synthesis Conditions on La₂O₃ Nanoparticle Formation via Sol-Gel Method

| Lanthanum Source | Templating/Stabilizing Agent | Calcination Temperature | Effect on Nanoparticles | Resulting Particle Size | Reference |

|---|---|---|---|---|---|

| La(NO₃)₃·6H₂O (from La₂O₃ + HNO₃) | Polyethylene Glycol (PEG) | 600 °C, 750 °C, 900 °C | Crystallinity and particle size increase with temperature. | < 30 nm | bham.ac.uk |

| La(NO₃)₃·6H₂O (from La₂O₃ + HNO₃) | Polyethylene Glycol (PEG) | Not specified | Particle size decreases with increasing PEG concentration. | < 40 nm | researchgate.net |

| La(NO₃)₃·6H₂O | Physalis angulata Leaf Extract | 700 °C | Extract acts as a stabilizing agent. | 25-50 nm | aip.org |

| La(NO₃)₃·6H₂O | Urea (B33335) | 500 °C | Calcination breaks down micro-plates into smaller nanoparticles. | ~50 nm thickness (micro-plates) | nih.gov |

Preparation of Metal-Organic Frameworks (MOFs)

This compound is a preferred metal source for the synthesis of lanthanum-based Metal-Organic Frameworks (La-MOFs), which are crystalline materials with high porosity and potential applications in catalysis, adsorption, and sensing. aip.orgchalcogen.roresearchgate.net The synthesis typically involves a solvothermal or reflux method, where this compound hexahydrate is reacted with an organic linker in a suitable solvent. aip.orgchalcogen.roaip.org

A variety of organic ligands have been used to construct different La-MOFs. For example, dicarboxylic acids like 1,4-benzenedicarboxylic acid (BDC), 2,6-naphthalenedicarboxylic acid (NDC), and succinic acid are common choices. aip.orgchalcogen.roaip.org The reaction is generally carried out in a solvent such as N,N-dimethylformamide (DMF), often with the addition of water, and heated in an autoclave for a specific duration. aip.orgaip.org The resulting crystalline product is then washed, typically with DMF or other solvents like acetone, to remove unreacted reagents from the pores. aip.orgresearchgate.net

The choice of ligand and synthesis conditions dictates the structure and properties of the resulting MOF. For instance, La-MOFs synthesized with NDC as the linker showed a higher photocatalytic activity in degrading rhodamine-B compared to those made with BDC. aip.org Similarly, La-MOFs have been synthesized using 1,3,5-benzenetricarboxylic acid (BTC) as the ligand, resulting in nanorod-like morphologies. nih.gov The solvothermal synthesis of a La-succinate MOF involved heating the reactants at 120 °C for 20 hours. aip.org These examples highlight the modularity of MOF synthesis, where this compound acts as a reliable node for coordinating with diverse organic linkers to build functional porous materials.

Table 3: Synthesis of Lanthanum-Based Metal-Organic Frameworks (La-MOFs)

| MOF Name | Organic Linker | Synthesis Method | Solvent | Reaction Conditions | Reference |

|---|---|---|---|---|---|

| La-NDC MOF | 2,6-naphthalenedicarboxylic acid (NDC) | Solvothermal | DMF, H₂O | 120 °C for 20 h | aip.org |

| La-BDC MOF | 1,4-benzenedicarboxylic acid (BDC) | Solvothermal | DMF, H₂O | 120 °C for 20 h | aip.org |

| La-PTC MOF | Perylene-3,4,9,10-tetracarboxylic acid (as Na₄-PTC) | Solvothermal | DMF, H₂O | 170 °C for 24 h | aip.org |

| La-succinate MOF | Succinic acid | Solvothermal | DMF, H₂O | 120 °C for 20 h | aip.org |

| LaBDC-MOF | 1,4-benzenedicarboxylic acid (BDC) | Reflux | DMF | 120 °C for 48 h | chalcogen.ro |

| La-BTC MOF | 1,3,5-benzenetricarboxylic acid (BTC) | Agitation at Room Temp. | Water, Ethanol | 30 min at room temperature | nih.gov |

Coordination Chemistry and Complex Formation of Lanthanum Iii Nitrate

Ligand Binding Stoichiometry and Stability Constants

The interaction of lanthanum(III) nitrate (B79036) with various ligands has been a subject of significant research, with stability constants determined for a range of complexes. The stoichiometry of these complexes can vary, often forming 1:1, 1:2, or even 2:1 ligand-to-metal ratios. For instance, studies on the complexation of lanthanide(III) ions with 1,10-phenanthroline-2,9-dicarboxamides have shown the formation of both 1:1 and 2:1 complexes. researchgate.net The stability of these complexes is influenced by factors such as the nature of the ligand and the ionic radius of the lanthanide ion. A general trend observed is a decrease in the stability constant (log β) for 1:1 complexes as one moves across the lanthanide series from lanthanum to lutetium, indicating a greater affinity of ligands like L3 for the lighter lanthanides. researchgate.net

In aqueous solutions, ion-selective electrode measurements have confirmed the formation of dominant complexes with La:NO₃⁻ ratios of 1:1 and 1:3. The formation constant for the 1:1 complex was determined to be 30.0 ± 4.0 at 25°C. The complexation behavior of lanthanide(III) ions with terephthalic acid in a potassium nitrate medium has also been studied, revealing the formation of various complex species depending on the metal-to-ligand ratio and pH. mdpi.com

The table below presents the stability constants (log β) for complexes of lanthanum(III) nitrate with different ligands.

| Ligand | Stoichiometry (L:M) | log β₁ | log β₂ | Reference |

| L3 | 1:1 | 5.5 ± 0.2 | - | researchgate.net |

| L3 | 2:1 | - | 9.9 ± 0.3 | researchgate.net |

| 1a-H₃ | 1:1 | 5.92 | - | beilstein-journals.org |

Table 1: Stability constants for selected this compound complexes.

Coordination Modes of Nitrate Anions (Monodentate, Bidentate)

A key feature of this compound coordination chemistry is the ability of the nitrate anion to act as either a monodentate or a bidentate ligand. acs.orgrsc.org In a monodentate fashion, one oxygen atom of the nitrate coordinates to the metal center, while in a bidentate mode, two oxygen atoms from the same nitrate ion bind to the metal. nih.gov This flexibility in coordination contributes significantly to the structural variety of this compound complexes.

The preferred coordination mode is influenced by several factors, including the solvent system and the nature of other ligands present in the coordination sphere. For example, in methanol (B129727)/ethyl ammonium (B1175870) nitrate (EAN) mixtures, nitrate anions tend to bind to the La(III) cation in a monodentate fashion in methanol-rich environments. acs.org As the concentration of EAN increases, a bidentate coordination becomes more significant. acs.org In pure EAN, the nitrate anions can act as both monodentate and bidentate ligands. acs.orgacs.orgresearchgate.net

Quantum chemical investigations have shown that in the gas phase for Ln(III)(NO₃⁻)n complexes, bidentate coordination is energetically preferred. rsc.org However, in hydrated complexes like La(NO₃)₃(H₂O)₆, the energy difference between monodentate and bidentate binding becomes smaller, allowing for different coordination numbers. rsc.org In complexes with bulky ligands, such as bis-lactam-1,10-phenanthroline (BLPhen), the coordination of nitrate can be dynamic, with a switch between monodentate and bidentate binding modes observed for the [La(BLPhen)₂]³⁺ complex. ornl.govosti.gov

Structural Elucidation of this compound Complexes

Single crystal X-ray diffraction is a powerful technique for the definitive structural characterization of this compound complexes. Numerous studies have employed this method to determine the precise arrangement of atoms, bond lengths, and bond angles within the crystal lattice. These studies have revealed a wide array of structures, from simple hydrated salts to complex coordination polymers.

For instance, the crystal structure of this compound hexahydrate, La(NO₃)₃·6H₂O, has been shown to feature a La(III) cation with a coordination number of 11, coordinated to three bidentate nitrate anions and five water molecules. journalijdr.com Another example is the double nitrate hydrate (B1144303), [La(NO₃)₆]₂[Ni(H₂O)₆]₃·6H₂O, where the lanthanum atom is coordinated by twelve oxygen atoms from six nitrate groups. epfl.chiucr.orgresearchgate.netnih.gov

The table below summarizes crystallographic data for a selection of this compound complexes.

| Compound | Crystal System | Space Group | Reference |

| [La(NO₃)₆]₂[Ni(H₂O)₆]₃·6H₂O | Hexagonal | R-3 | epfl.chnih.gov |

| (La vulcanchem.comN4O2(NO₃)₃)·H₂O | Triclinic | P-1 | researchgate.net |

| La(OH)₂NO₃ | Orthorhombic | Cmc2₁, C2cm, or Cmcm | researchgate.net |

| [La(NO₃)₃(H₂O)₂(2,2'-BiPy)]·1.5(2,2'-BiPy) | - | - | researchgate.net |

| [La(NO₃)₄(C₄₀H₂₇N₈)(H₂O)₂]·3C₆H₄Cl₂ | - | - | researchgate.net |

Table 2: Crystallographic data for selected this compound complexes.

The large size of the lanthanum(III) ion allows for high coordination numbers, typically ranging from 8 to 12. This leads to a variety of coordination polyhedra. One of the most common geometries observed for 12-coordinate lanthanum(III) is the icosahedron or a distorted icosahedron. epfl.chresearchgate.net In the structure of [La(NO₃)₆]₂[Ni(H₂O)₆]₃·6H₂O, the La(III) ion is surrounded by 12 oxygen atoms from six bidentate nitrate groups, forming a slightly distorted icosahedron. epfl.ch Similarly, in the complex with the macrocycle vulcanchem.comN4O2, the lanthanum ion is twelve-coordinate with a distorted icosahedral geometry. researchgate.net

In solvent systems like pure ethyl ammonium nitrate (EAN), the La(III) ion forms a 12-coordinated icosahedral structure. acs.orgnih.govacs.orgresearchgate.net In contrast, in pure methanol, a 10-fold bicapped square antiprism geometry is observed. acs.orgnih.govacs.orgresearchgate.net The complex [La(NO₃)₃(H₂O)₂(2,2'-BiPy)] features a 10-coordinate La(III) ion. researchgate.net In the solid state structure of La(NO₃)₃·6H₂O, the La(III) cation exhibits a coordination number of 11. journalijdr.com

Hydrogen bonding plays a crucial role in the stabilization of the crystal structures of many this compound complexes, particularly those containing water molecules or other protic ligands. These interactions can link individual complex units into extended one-, two-, or three-dimensional networks.

In the double nitrate [La(NO₃)₆]₂[Ni(H₂O)₆]₃·6H₂O, an intricate network of hydrogen bonds stabilizes the arrangement of [La(NO₃)₆]³⁻ icosahedra and [Ni(H₂O)₆]²⁺ octahedra. epfl.chiucr.org These hydrogen bonds are formed between the coordinated water molecules and the oxygen atoms of the nitrate groups. epfl.ch Similarly, in the structure of diaquatetranitrato[5-(pyridinium-4-yl)-10,15,20-tri-4-pyridylporphyrin]lanthanum(III), units of the complex are interconnected in three dimensions by a network of O—H⋯N, O—H⋯O, and N—H⋯O hydrogen bonds involving the water ligands, nitrate ions, and pyridyl groups. researchgate.net The structure of [La(NO₃)₃(H₂O)₂(2,2'-BiPy)] is based on metal complexes linked into chains through O(W)-H···O hydrogen bonds, where the oxygen atoms of the coordinated nitrate anions act as acceptors. researchgate.net

Polymorphism, the ability of a compound to exist in more than one crystalline form, is a phenomenon observed in lanthanide coordination polymers (Ln-CPs). nih.gov This can arise from different synthetic conditions such as temperature and reaction time, leading to frameworks with the same chemical composition but different structures and properties. While specific examples focusing solely on this compound are not extensively detailed in the provided search results, the general principles apply. For instance, lanthanide-glutamate-oxalate coordination polymers have been shown to exhibit both monoclinic and triclinic polymorphs depending on the synthesis temperature and duration. nih.gov The high coordination numbers and flexible coordination geometries of lanthanide ions, including lanthanum, are contributing factors to the occurrence of polymorphism in their coordination polymers. tu-darmstadt.de

Investigation of Polynuclear Cluster Aggregation in Solution

In solution, particularly in solvents with low dielectric constants like methanol, this compound exhibits a strong tendency to form polynuclear clusters. acs.orgnih.gov This aggregation is a key feature of its coordination chemistry.

Mechanism of Aggregation

Molecular dynamics simulations have provided insight into the aggregation mechanism of La(III) clusters in a 0.1 mol L⁻¹ this compound salt methanol solution. nih.gov The process can be described by a 3-step model. acs.orgnih.gov The low dielectric constant of methanol is a driving force, promoting the binding of the La³⁺-NO₃⁻ ion pair. acs.orgnih.gov This is followed by nitrato-bridging polymerization, which ultimately leads to the formation of larger clusters. acs.orgnih.gov The nitrate anions in these clusters often act as "monodentate" bridges, connecting the La(III) cations. nih.gov

Ligand Composition and Time Distribution of Clusters

Graph theory techniques applied to molecular dynamics simulations have been used to analyze the time distribution and the ligand composition (NO₃⁻/MeOH) of these polynuclear clusters. acs.orgnih.gov These studies reveal the formation of branched-like polynuclear clusters. acs.orgnih.gov In a methanol solution of this compound, the predominant clusters are those containing 3, 7, and 8 La³⁺ ions. acs.orgnih.gov Snapshots from simulations show the complex structures of these aggregates, such as 9-La³⁺ and 15-La³⁺ clusters, highlighting the intricate network of coordinated lanthanum ions, nitrate, and methanol molecules. amazonaws.com

Interactions with Polydentate Ligands (e.g., Crown Ethers, Phenanthroline, Phosphoramidates)

This compound forms stable complexes with a variety of polydentate ligands, which can influence its coordination sphere and properties.

Crown Ethers: this compound forms complexes with crown ethers such as 15-crown-5 (B104581) and 18-crown-6. researchgate.net Both 1:1 and 4:3 complexes have been isolated and characterized. researchgate.net In acetonitrile (B52724) solution, NMR studies of the complex with 1,9-diaza-18-crown-6 show a stable bent crown conformation with nearly C₂v symmetry. acs.org The lanthanum ion is coordinated to the oxygen atoms of the crown ether and three bidentate nitrate anions. grafiati.com

Phosphoramidates: this compound also forms complexes with phosphoramidate (B1195095) ligands. researchgate.netacs.org A monoanionic phosphoramidate ligand can bind to La³⁺ in both its anionic and neutral forms, leading to monometallic complexes with either two or three phosphoramide (B1221513) ligands. acs.org The anionic form can act as a bidentate or monodentate ligand depending on the steric environment at the metal center. acs.org Studies on bisphosphoramide-based Ln(III) nitrate complexes have revealed the formation of two-dimensional coordination polymers. researchgate.net

Speciation in Aqueous and Organic Phases

The speciation of this compound, referring to the distribution of different chemical species, is highly dependent on the solvent system and the presence of other coordinating species.

Influence of Solvent Systems on Solvation Shell

The composition of the La(III) solvation shell is markedly different in aqueous and organic solvents. In water, this compound is fully dissociated, and the La³⁺ ion is coordinated solely by water molecules. researchgate.netresearchgate.netnih.gov In contrast, in methanol, nitrate anions can enter the first solvation shell to form inner-sphere complexes. researchgate.netresearchgate.netnih.gov

A detailed study using molecular dynamics and X-ray absorption spectroscopy on La(NO₃)₃ in ethyl ammonium nitrate (EAN)/methanol mixtures showed significant changes in the La³⁺ solvation shell as the EAN molar fraction increases. acs.orgacs.org The coordination environment transitions from a 10-fold bicapped square antiprism geometry in pure methanol, where nitrate anions are monodentate, to a 12-coordinated icosahedral structure in pure EAN, where nitrates can be both monodentate and bidentate. acs.orgacs.orgresearchgate.net This demonstrates the remarkable adaptability of the La³⁺ solvation structure. acs.org In pure methanol, the preferential coordination number is 10, with methanol molecules completing the solvation shell. researchgate.netresearchgate.net

Ion Pair Formation and Binding Constants

The formation of ion pairs is a crucial aspect of this compound chemistry, especially in less polar solvents. The origin of the aggregation process in methanol has been linked to the estimation of the binding constant for the La³⁺-NO₃⁻ ion pair. acs.orgnih.gov Using the Bjerrum theory for dilute solutions, the pK° for this ion pair has been estimated to be 5.32 at 25 °C. acs.orgnih.gov This strong ion pairing is a precursor to the formation of larger aggregates. acs.orgnih.gov

In the context of solvent extraction, the nature of the extracted species is critical. For instance, with certain 1,10-phenanthroline-2,9-diamides, lighter lanthanides like lanthanum tend to form neutral complexes of the type LLn(NO₃)₃. mdpi.comnih.gov In contrast, heavier lanthanides are more likely to be extracted as tight ion pairs, such as [LLn(NO₃)₂H₂O]⁺NO₃⁻. mdpi.comnih.gov

Catalysis and Reaction Mechanisms of Lanthanum Iii Nitrate

Lewis Acid Catalysis in Organic Transformations

Lanthanum(III) nitrate (B79036) hexahydrate has demonstrated significant efficacy as a catalyst in numerous organic reactions. Its utility spans from the selective removal of protecting groups to the synthesis of complex heterocyclic molecules. sigmaaldrich.comsigmaaldrich.com The mild reaction conditions often associated with its use, including solvent-free options and room temperature reactions, further enhance its appeal in green chemistry. tandfonline.comijsrset.com

Chemoselective Deprotection Reactions (e.g., acetonides, dithioacetals)

Lanthanum(III) nitrate hexahydrate is a highly effective catalyst for the chemoselective deprotection of acetonides and the preparation of dithioacetals. sigmaaldrich.com

Acetonides: This reagent can selectively hydrolyze acetonides in acetonitrile (B52724), leaving other sensitive hydroxyl protecting groups such as trityl (Tr), tert-butyldimethylsilyl (TBDMS), tetrahydropyranyl (THP), acetate (B1210297) (OAc), benzoate (B1203000) (OBz), and benzyl (B1604629) (OBn) intact. researchgate.netresearchgate.net This selectivity is crucial in multi-step syntheses of complex molecules where differential protection of hydroxyl groups is required. researchgate.netacgpubs.org The reaction proceeds efficiently under mild conditions, showcasing the catalyst's utility in pharmaceutical applications where such selectivity is paramount. ijsrset.com

Dithioacetals: The compound also catalyzes the chemoselective preparation of both cyclic and acyclic dithioacetals from aldehydes. tandfonline.com This transformation is achieved by reacting aldehydes with thiols like 1,3-dithiol and ethanethiol (B150549) in the presence of a catalytic amount of this compound hexahydrate at room temperature. researchgate.nettandfonline.com This method provides a straightforward route to dithioacetals, which are important intermediates in organic synthesis.

Table 1: Chemoselective Deprotection and Thioacetalization using this compound

| Transformation | Substrate | Reagent | Product | Conditions | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Deprotection | Acetonide | La(NO₃)₃·6H₂O | Diol | Acetonitrile | High | researchgate.netresearchgate.net |

| Thioacetalization | Aldehyde | 1,3-dithiol / Ethanethiol | Dithioacetal | Room Temp. | High | researchgate.nettandfonline.com |

Acetylation of Alcohols, Phenols, and Amines

This compound hexahydrate serves as an efficient catalyst for the acetylation of alcohols, phenols, and amines using acetic anhydride. sigmaaldrich.comtandfonline.com This method is notable for its mild reaction conditions and often proceeds under solvent-free conditions. tandfonline.com The high oxophilicity of the lanthanum catalyst facilitates the activation of the carbonyl group in acetic anhydride, promoting the nucleophilic attack by the alcohol, phenol, or amine. tandfonline.com This process is compatible with a range of functional groups, highlighting the chemoselectivity of the catalyst. tandfonline.com

Synthesis of α-Amino Nitriles

The one-pot, three-component synthesis of α-amino nitriles from carbonyl compounds, amines, and trimethylsilyl (B98337) cyanide (TMSCN) is effectively catalyzed by this compound hexahydrate. sigmaaldrich.comalfa-chemical.com This reaction, known as the Strecker synthesis, is a fundamental method for preparing α-amino acids. The use of this compound provides a mild and efficient pathway to these important building blocks. sigmaaldrich.comijsrset.com The catalyst facilitates both the formation of the intermediate imine from the carbonyl compound and amine, and the subsequent nucleophilic addition of cyanide. alfa-chemical.com

Multi-Component Reactions (e.g., Biginelli reaction)

This compound has proven to be a potent catalyst for multi-component reactions, such as the Biginelli reaction, which is used to synthesize 3,4-dihydropyrimidin-2-(1H)-ones and their thio-analogs. ui.ac.id This one-pot condensation involves an aromatic aldehyde, a β-keto ester, and urea (B33335) or thiourea. ui.ac.id The use of this compound under solvent-free conditions offers several advantages, including high yields, short reaction times, and a more environmentally friendly process compared to classical methods. ui.ac.idresearchgate.net Its catalytic efficiency in this reaction is attributed to its optimal Lewis acidity and ionic radius.

Synthesis of Xanthene Derivatives

The synthesis of xanthene derivatives, including 1,8-dioxo-octahydroxanthenes and 14H-dibenzo[a,j]xanthenes, is efficiently catalyzed by this compound hexahydrate. ichem.mdidsi.md These compounds are of significant interest due to their biological activities. idsi.mdresearchgate.net The reaction typically involves a one-pot condensation of aromatic aldehydes with dimedone or β-naphthol under solvent-free conditions at elevated temperatures (70-80°C). idsi.mdichem.md The strong oxophilicity of this compound is believed to play a crucial role in its catalytic efficiency in this synthesis. idsi.md This method is valued for its use of a non-toxic catalyst, short reaction times, and excellent yields. ichem.mdidsi.md

Table 2: this compound Catalyzed Synthesis of Xanthene Derivatives

| Reactant 1 | Reactant 2 | Catalyst Loading | Temperature (°C) | Time (min) | Yield | Reference |

|---|---|---|---|---|---|---|

| Aromatic Aldehyde | Dimedone | 10 mol% | 70-80 | 10-30 | Excellent | idsi.mdichem.md |

| Aromatic Aldehyde | β-Naphthol | 10 mol% | 70-80 | 10-30 | Excellent | idsi.mdichem.md |

Preparation of Bis(indolyl)methanes

A mild and efficient method for the synthesis of bis(indolyl)methanes involves the reaction of indoles with various aldehydes at room temperature, catalyzed by a small amount of this compound hexahydrate under solvent-free conditions. tandfonline.comtandfonline.com Bis(indolyl)methanes are a class of compounds with notable biological activity. tandfonline.com The high oxophilicity of the lanthanum catalyst is key, as it forms a labile bond with the carbonyl oxygen of the aldehyde, initiating the carbon-carbon bond formation with indole. tandfonline.com This procedure is characterized by its mildness, efficiency, and the absence of by-products, yielding the desired products in excellent yields. tandfonline.comtandfonline.com

Table 3: Synthesis of Bis(indolyl)methanes using this compound

| Aldehyde | Indole | Catalyst Loading | Conditions | Time (min) | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Benzaldehyde | Indole | 5 mol% | Room Temp, Solvent-Free | 30 | 96 | tandfonline.comtandfonline.com |

| p-Chlorobenzaldehyde | Indole | 5 mol% | Room Temp, Solvent-Free | 30 | 99 | tandfonline.com |

| p-Methoxybenzaldehyde | Indole | 5 mol% | Room Temp, Solvent-Free | 50 | 98 | tandfonline.com |

| 4-Nitrobenzaldehyde | Indole | 5 mol% | Room Temp, Solvent-Free | 60 | 98 | tandfonline.com |

Applications in Industrial Catalysis

This compound serves as a crucial precursor in the synthesis of heterogeneous catalysts employed in various industrial processes. Its primary application in this domain is in the preparation of lanthanum-exchanged zeolites, which are integral components of catalysts used in petroleum refining.

This compound is extensively utilized in the formulation of Fluid Catalytic Cracking (FCC) catalysts, which are fundamental to the petroleum refining industry for converting high-boiling, high-molecular-weight hydrocarbon fractions of crude oil into more valuable, lighter products such as gasoline, diesel, and light olefins. frontiersin.orgmdpi.comstanfordmaterials.com The nitrate is not used directly in the cracking unit but is the preferred source of lanthanum for modifying the properties of zeolites, typically Zeolite Y (a type of faujasite) or ZSM-5, which form the active component of the FCC catalyst. frontiersin.orgrsc.orgnih.gov

The process involves an ion-exchange reaction where the zeolite, often in its ammonium (B1175870) or hydrogen form, is treated with an aqueous solution of this compound. google.comrsc.org This results in the incorporation of lanthanum cations (La³⁺) into the zeolite's porous structure, replacing other cations. frontiersin.org These lanthanum-exchanged zeolites, often denoted as La-Y or La-ZSM-5, exhibit significantly improved catalytic properties compared to their unmodified counterparts.

The introduction of lanthanum via this compound imparts several key benefits to the cracking catalyst:

Enhanced Hydrothermal Stability: FCC catalysts undergo frequent and harsh high-temperature regeneration cycles in the presence of steam to burn off coke deposits. Lanthanum ions stabilize the zeolite framework, preventing its structural collapse (dealumination) under these conditions, which extends the catalyst's lifetime and activity. frontiersin.orgacs.org

Modified Acidity: The catalytic activity of zeolites in cracking reactions is primarily a function of their acid sites. Lanthanum ions modulate the number and strength of these acid sites, generally reducing the number of strong Brønsted acid sites while potentially increasing medium-strength acidity. frontiersin.orgscispace.com This modification of the acidic environment is crucial for optimizing the cracking reactions and influencing the product distribution.

Improved Product Selectivity: By altering the catalyst's acidity and structure, lanthanum can steer the cracking process towards the production of more desirable products. For instance, lanthanum-modified catalysts have been shown to increase the yield of light olefins (e.g., propylene (B89431) and ethylene) and high-octane aromatic compounds like Benzene, Toluene, and Xylene (BTX). frontiersin.orgrsc.org

The following table summarizes research findings on the effect of lanthanum modification on the performance of cracking catalysts.

| Catalyst | Feedstock | Key Findings | Reference |

| La-modified ZSM-5 | n-hexane | Addition of La increased the conversion of light alkanes to aromatics (BTX). | frontiersin.org |

| 6 wt% La/HZSM-5 | Cottonseed oil | Increased light olefin yield (27 wt%) and showed improved anti-coking performance compared to unmodified HZSM-5. | rsc.org |

| La-exchanged Zeolite Y | Hexane | Catalyst reactivity increased significantly with low levels of La loading (0.04 La³⁺ per Al). | nih.gov |

| La-exchanged Zeolite Y | Heavy oil | Increased conversion and isomerization ability; however, high La₂O₃ content led to poor olefin selectivity due to enhanced hydrogen transfer reactions. | scispace.com |

Mechanistic Investigations of Catalytic Pathways

The mechanism of enhancement can be broken down into several key aspects:

Modification of Zeolite Acidity: Upon ion exchange, La³⁺ cations are introduced into the zeolite's cages (supercages and sodalite cages). nih.gov These cations interact with the zeolite's framework oxygen atoms and can form hydroxylated species such as [La(OH)]²⁺ or [La(OH)₂]⁺. frontiersin.orgnih.gov These interactions alter the electronic properties of the nearby Brønsted acid sites (proton-donating sites associated with framework aluminum). The result is a decrease in the strength of very strong acid sites and an increase in the number of medium-strength acid sites. scispace.com This tailored acidity is crucial, as excessively strong acid sites can lead to "over-cracking," producing light gases and coke, while an optimized acid strength distribution favors the desired gasoline and olefin products.

Stabilization of the Zeolite Framework: The hydrothermal stability of the zeolite is critical for its industrial application. The primary mechanism of deactivation during steam regeneration is dealumination, where aluminum atoms are ejected from the zeolite framework. acs.org Lanthanum ions enhance stability by strongly bonding with the framework's oxygen atoms, particularly those near aluminum atoms. scispace.com This strengthens the framework and makes it more resistant to the removal of aluminum. Furthermore, lanthanum ions and water molecules compete for the same energetically favorable binding sites within the zeolite structure. acs.org By occupying these sites, lanthanum ions physically hinder the access of water molecules to the vulnerable aluminum sites, thus inhibiting the hydrolysis reactions that lead to dealumination. acs.org

Influence on Reaction Intermediates: The cracking process begins with the formation of a carbenium ion from a hydrocarbon molecule, often initiated by a proton transfer from a Brønsted acid site. nih.gov The modified acidity and the electrostatic fields generated by the La³⁺ cations within the zeolite pores influence the stability and subsequent reaction pathways of these carbenium ion intermediates. The altered environment can favor specific reaction types, such as β-scission (which breaks C-C bonds to form smaller molecules) and isomerization, over undesired pathways like hydrogen transfer reactions that can lead to the saturation of olefins and the formation of paraffins and coke. scispace.com For example, an increase in medium-strength Brønsted acidity has been shown to boost the conversion and isomerization ability of the catalyst. scispace.com

Applications in Advanced Materials Science

Precursor for Perovskite Oxides

Perovskite oxides, with the general formula ABO₃, are a class of materials renowned for their diverse and significant properties, including colossal magnetoresistance, ferroelectricity, and catalytic activity. Lanthanum(III) nitrate (B79036) is a widely utilized lanthanum source for the synthesis of these materials through various chemical routes.

Lanthanum manganite (LaMnO₃) is a perovskite oxide that has garnered considerable interest for its potential applications in solid oxide fuel cells (SOFCs), magnetic refrigeration, and as a component in magnetoresistive devices. Lanthanum(III) nitrate is a common precursor in the fabrication of LaMnO₃ thin films through methods such as hydrothermal synthesis and sol-gel techniques.

In a typical hydrothermal process, an aqueous solution containing this compound and a manganese precursor is subjected to high temperatures and pressures. This method allows for the direct crystallization of LaMnO₃ films onto a substrate. For instance, epitaxial LaMnO₃ thin films have been successfully grown on SrTiO₃ substrates using a one-stage hydrothermal route from a solution of this compound, manganese chloride, and potassium permanganate in an aqueous potassium hydroxide (B78521) solution at 340 °C.

The sol-gel method offers another versatile route for LaMnO₃ thin film production. This technique involves the formation of a sol (a colloidal suspension of solid particles in a liquid) which is then deposited onto a substrate. Subsequent heat treatment converts the sol into a gel and finally into a crystalline LaMnO₃ film. Precursor solutions for this method are often synthesized using the nitrate salts of the respective cations, including this compound.

| Synthesis Method | Precursors | Substrate | Key Findings |

| Hydrothermal | This compound, Manganese chloride, Potassium permanganate, Potassium hydroxide | SrTiO₃ | Formation of epitaxial LaMnO₃ thin films with a preferred out-of-plane orientation. |

| Sol-Gel | This compound, Manganese(II) nitrate, Ethanol | Not specified | Preparation of precursor solutions with low contact angles suitable for film deposition. |

The properties of perovskite oxides can be finely tuned by doping, which involves the substitution of A-site or B-site cations with other elements. Lanthanum strontium cobalt ferrite (La₁-ₓSrₓCo₁-yFeyO₃-δ or LSCF) is a prominent example of a doped perovskite, exhibiting high mixed ionic and electronic conductivity, making it an excellent cathode material for intermediate-temperature solid oxide fuel cells (IT-SOFCs).

This compound is a key starting material in the synthesis of LSCF. The sol-gel method is a frequently employed technique where stoichiometric amounts of this compound, strontium nitrate, cobalt(II) nitrate hexahydrate, and iron(III) nitrate nonahydrate are dissolved in a suitable solvent. mdpi.com A chelating agent is often added to form a stable sol, which is then converted into a gel and subsequently calcined at high temperatures to obtain the desired LSCF powder. mdpi.com For the composition La₀.₇Sr₀.₃Co₀.₅Fe₀.₅O₃, the starting materials include this compound hexahydrate, strontium nitrate, cobalt(III) nitrate hexahydrate, and iron(III) nitrate nonahydrate. mdpi.com

Another innovative approach is the alginate-mediated ion-exchange process, a variation of the sol-gel method. nih.govresearchgate.net This technique utilizes sodium alginate as an organic ion-exchange medium for the cations from their nitrate precursors, including this compound. nih.gov This method has been successfully used to synthesize various compositions of LSCF nanopowders, such as La₀.₆Sr₀.₄Co₀.₂Fe₀.₈O₃-δ, at a calcination temperature of 700 °C. nih.govresearchgate.net

| Synthesis Method | Lanthanum Precursor | Other Precursors | Key Findings |

| Sol-Gel | This compound hexahydrate | Strontium nitrate, Cobalt(II) nitrate hexahydrate, Iron(III) nitrate nonahydrate | Successful synthesis of LSCF powders with structural and morphological characteristics suitable for SOFC cathodes. mdpi.com |

| Alginate-mediated ion-exchange | This compound hexahydrate | Strontium nitrate, Cobalt(II) nitrate hexahydrate, Iron(III) nitrate nonahydrate, Sodium alginate | Production of phase-pure LSCF nanopowders at a relatively low calcination temperature of 700 °C. nih.govresearchgate.net |

Lanthanum ferrite (LaFeO₃), another important perovskite oxide, demonstrates interesting magnetic, catalytic, and gas-sensing properties. This compound is a fundamental precursor in various synthesis routes for producing LaFeO₃ powders with controlled particle size and morphology.

Common methods for LaFeO₃ powder synthesis include:

Co-precipitation: This method involves the simultaneous precipitation of lanthanum and iron hydroxides or carbonates from a solution containing their respective nitrate salts. The resulting precipitate is then washed, dried, and calcined to form the LaFeO₃ perovskite phase.

Citrate Method: In this sol-gel based approach, this compound and iron(III) nitrate are dissolved in water, and citric acid is added as a chelating agent. The solution is then evaporated to form a gel, which upon combustion and calcination, yields nanocrystalline LaFeO₃.

Solid-State Reaction: Stoichiometric amounts of this compound and iron(III) nitrate are mixed and subjected to a series of grinding and heating steps at high temperatures to facilitate the solid-state diffusion and reaction to form LaFeO₃.

Sonochemical Synthesis: This method utilizes high-intensity ultrasound to induce chemical reactions. In one approach, lanthanum carbonate, formed from this compound and urea (B33335), reacts with iron pentacarbonyl under ultrasonic irradiation to form a precursor that is subsequently calcined to produce nanocrystalline LaFeO₃.

Sol-Gel Auto-Combustion: This technique involves a redox reaction between metal nitrates (including this compound) and an organic fuel like citric acid or glycine. The mixture is heated to form a viscous gel which then undergoes self-ignition, leading to the formation of fine LaFeO₃ powders.

| Synthesis Method | Lanthanum Precursor | Other Precursors | Typical Calcination Temperature | Resulting Material |

| Co-precipitation | This compound hexahydrate | Iron(III) nitrate nonahydrate, NaOH or (NH₄)₂CO₃ | Varies | LaFeO₃ powder |

| Citrate Method | This compound hexahydrate | Iron(III) nitrate nonahydrate, Citric acid | ~700-750 °C | Nanocrystalline LaFeO₃ powder |

| Solid-State Reaction | This compound | Iron(III) nitrate | High temperatures | LaFeO₃ powder |

| Sonochemical Synthesis | This compound (to form lanthanum carbonate) | Iron pentacarbonyl, Urea | Post-synthesis calcination | Nanocrystalline LaFeO₃ particles (~30 nm) |

| Sol-Gel Auto-Combustion | This compound | Iron(III) nitrate, Citric acid | ~600 °C | Nanosized LaFeO₃ nanoparticles |

Development of Luminescent Materials

This compound is an important precursor in the development of luminescent materials, particularly those based on lanthanide ions. While lanthanum(III) itself is not luminescent in the visible region, it serves as an excellent host for other luminescent lanthanide ions or as a component in the synthesis of materials that exhibit desirable optical properties.

This compound is utilized in the synthesis of lanthanide coordination polymers, which are compounds consisting of metal ions linked by organic ligands to form extended one-, two-, or three-dimensional structures. mdpi.comnih.govresearchgate.netrsc.org These materials are of interest for their potential applications in sensing, catalysis, and luminescence.

In the synthesis of these coordination polymers, this compound provides the lanthanum(III) ion which can be either the sole metal center or part of a mixed-lanthanide system. mdpi.comnih.govresearchgate.netrsc.org For instance, a series of lanthanide(III) coordination polymers with the general formula [Ln(btrm)₂(NO₃)₃]n (where Ln = Eu³⁺, Tb³⁺, Sm³⁺, Dy³⁺, Gd³⁺ and btrm = bis(1,2,4-triazol-1-yl)methane) have been synthesized by reacting the respective lanthanide(III) nitrates with the organic ligand. mdpi.com In these structures, the nitrate ions from the precursor often remain coordinated to the metal center. mdpi.comrsc.org

The luminescent properties of these materials arise from the coordinated organic ligands or from other doped lanthanide ions. The organic ligand can absorb energy and transfer it to the lanthanide ion (a phenomenon known as the "antenna effect"), which then emits light at its characteristic wavelength. Even in cases where the antenna effect is not efficient, the coordination environment provided by the ligand and the nitrate groups can enhance the intrinsic f-f electronic transitions of the doped lanthanide ions, leading to luminescence. mdpi.com

This compound serves as a precursor for the synthesis of lanthanide-based phosphors, which are inorganic crystalline materials that emit light when excited by an external energy source like UV light or an electron beam. These phosphors are crucial components in various lighting and display technologies, including light-emitting diodes (LEDs) and plasma display panels.

A significant application of this compound is in the production of lanthanum phosphate (B84403) (LaPO₄) based phosphors. nih.govd-nb.inforesearchgate.netresearchgate.net LaPO₄ provides a stable host lattice for doping with luminescent lanthanide ions such as europium (Eu³⁺) for red emission, terbium (Tb³⁺) for green emission, and thulium (Tm³⁺) for blue emission. researchgate.net The synthesis of these phosphors often involves a co-precipitation method where an aqueous solution of this compound and the nitrate salt of the dopant lanthanide is reacted with a phosphate source like ammonium (B1175870) dihydrogen phosphate (NH₄H₂PO₄). nih.gov The resulting precipitate is then calcined at high temperatures to form the crystalline phosphor material. nih.gov

For example, LaPO₄ nanophosphors co-doped with Eu³⁺ and Nd³⁺ have been synthesized using a co-precipitation method starting from lanthanide oxides dissolved in nitric acid, effectively forming the nitrate precursors in situ. nih.gov These materials exhibit luminescence in the near-infrared region, which is of interest for biomedical imaging applications. nih.gov The use of this compound ensures a homogeneous distribution of the dopant ions within the LaPO₄ host matrix, which is essential for efficient energy transfer and high luminescence quantum yields.

Formation of Doped Lanthanide Oxysulfides (La₂O₂S)

This compound is a key starting material in the synthesis of doped lanthanide oxysulfides (La₂O₂S), which are notable for their applications as phosphor materials. The synthesis of these materials often involves the use of lanthanide nitrates as a source for the lanthanide ions. stanfordmaterials.commanchester.ac.uk One common approach is a solvothermal synthesis method where lanthanide nitrates are heated in a solution with a sulfur source. manchester.ac.uk

In a typical synthesis, a mixture of lanthanide nitrates, including this compound and the nitrate of the desired dopant ion (e.g., europium nitrate for red phosphors), is dissolved in a solvent. This solution is then combined with a sulfur-containing reagent, and the mixture is heated under pressure. The nitrate precursors decompose and react with the sulfur source to form the doped lanthanide oxysulfide crystalline structure. The use of this compound ensures the formation of the La₂O₂S host lattice, while the dopant nitrate provides the luminescent centers within the material. The morphology and particle size of the resulting La₂O₂S can be influenced by the reaction conditions, including temperature, time, and the specific precursors and solvents used. For instance, high-entropy lanthanide oxysulfides have been synthesized via the thermolysis of molecular precursors derived from lanthanide nitrates. manchester.ac.uk

Upconversion Nanoparticles

This compound is a frequently utilized precursor for the synthesis of lanthanide-doped upconversion nanoparticles (UCNPs). semanticscholar.orgfrontiersin.org These nanoparticles have the unique ability to convert lower-energy near-infrared (NIR) radiation into higher-energy visible light, a property that is highly sought after in bioimaging, sensing, and photodynamic therapy. semanticscholar.orgsoton.ac.uk The synthesis of UCNPs can be achieved through various methods, with co-precipitation and hydrothermal/solvothermal techniques being among the most common that employ lanthanide nitrates. semanticscholar.orgfrontiersin.org

In these methods, this compound, along with nitrates of other lanthanides that act as sensitizers (e.g., ytterbium) and activators (e.g., erbium, thulium), are dissolved in a suitable solvent. semanticscholar.orgfrontiersin.org

Co-precipitation: A precipitating agent is added to the solution of lanthanide nitrates, leading to the formation of insoluble lanthanide compounds that serve as nanoparticle precursors. Subsequent heat treatment facilitates the crystallization of the desired UCNP structure. semanticscholar.org

Hydrothermal/Solvothermal Synthesis: The solution of lanthanide nitrates is sealed in an autoclave and heated to elevated temperatures. Under these conditions, the precursors decompose and react to form crystalline UCNPs. frontiersin.orgresearchgate.net

The choice of this compound as the lanthanum source is advantageous due to its good solubility and its ability to yield high-quality, crystalline nanoparticles with controlled size and morphology. semanticscholar.org The resulting UCNPs, such as NaYF₄ co-doped with Yb³⁺ and Er³⁺, exhibit characteristic upconversion luminescence upon excitation with a 980 nm laser. semanticscholar.org

Fabrication of Advanced Ceramics and Glass

This compound is a versatile precursor in the fabrication of advanced ceramics and glasses, where it contributes to the formation of materials with tailored properties for a range of high-tech applications.

Synthesis of Lanthanide Zirconates

This compound is a precursor of choice for the synthesis of lanthanum zirconate (La₂Zr₂O₇), an advanced ceramic material with applications in thermal barrier coatings, catalysts, and as a host for nuclear waste immobilization. nano-ntp.comresearchgate.net The synthesis of lanthanum zirconate nanoparticles can be effectively achieved through a nitrate-modified alkoxide sol-gel route. researchgate.net

In this process, this compound is dissolved in a suitable solvent and mixed with a zirconium precursor, such as zirconium butoxide. researchgate.net The solution undergoes hydrolysis and condensation to form a gel, which is then dried and calcined at high temperatures to yield the crystalline lanthanum zirconate powder. The use of this compound in this sol-gel method allows for excellent stoichiometric control and the formation of a homogeneous precursor gel, which upon calcination, transforms into a pure pyrochlore (B1171951) phase of lanthanum zirconate at temperatures as low as 800°C. researchgate.net

| Synthesis Method | Precursors | Calcination Temperature (°C) | Resulting Phase | Reference |

| Sol-Gel | This compound, Zirconium butoxide | 800 | Pyrochlore La₂Zr₂O₇ | researchgate.net |

| Sol-Gel | Lanthanum Nitrate, Zirconium Oxychloride, Citric Acid | 1200 | Pyrochlore La₂Zr₂O₇ | nano-ntp.com |

Production of Lanthanum Aluminate (LAO) Thin Films

This compound is employed as a precursor in the fabrication of lanthanum aluminate (LaAlO₃) thin films. researchgate.net These films are of significant interest for applications as high-k dielectric materials in microelectronics and as substrates for the epitaxial growth of other functional oxide films. researchgate.netcornell.edu

One method for the deposition of LAO thin films is spray pyrolysis, where a solution containing this compound and an aluminum precursor (e.g., aluminum acetylacetonate) is sprayed onto a heated substrate. researchgate.net The precursors decompose upon contact with the hot surface, forming a thin film of lanthanum aluminate. The properties of the resulting film, such as its dielectric constant and electrical breakdown field, are dependent on the deposition temperature and the composition of the precursor solution. researchgate.net Sol-gel methods have also been developed for the fabrication of LAO thin films using lanthanum nitrate and aluminum nitrate as precursors. zju.edu.cn

| Deposition Method | Lanthanum Precursor | Aluminum Precursor | Substrate | Deposition Temperature (°C) | Resulting Film Properties | Reference |

| Spray Pyrolysis | This compound | Aluminum acetylacetonate | Si (100) | 500-650 | Amorphous, Dielectric Constant: 5.2-10 | researchgate.net |

| Sol-Gel | This compound | Aluminum nitrate | Si (110) | - | Cubic Perovskite | zju.edu.cn |

Role in Enhancing Thermal Stability and Optical Performance

This compound, through its conversion to lanthanum oxide (La₂O₃), plays a crucial role in enhancing the thermal stability and optical performance of advanced glass formulations. optica.orgwikipedia.orgstanfordmaterials.com The addition of lanthanum oxide to glass compositions leads to several beneficial modifications of the material's properties.

The incorporation of lanthanum oxide, derived from the thermal decomposition of this compound during the glass melting process, can significantly increase the refractive index of the glass while maintaining low dispersion. optica.orgstanfordmaterials.com This combination is highly desirable for the production of high-quality optical lenses for applications such as cameras and telescopes. stanfordmaterials.com Furthermore, lanthanum oxide enhances the chemical durability and alkali resistance of glass, making it more stable in various environments. stanfordmaterials.com It also contributes to increased density, microhardness, and thermal stability by raising the glass transition temperature. stanfordmaterials.com

Nanomaterial Synthesis

This compound is a widely used precursor in the synthesis of a diverse range of lanthanum-based nanomaterials. stanfordmaterials.comjetir.orgmocedes.org Its utility stems from its good solubility in water and other polar solvents, and its ability to be readily converted to lanthanum oxide or other lanthanum compounds upon heat treatment or reaction. Various synthesis methodologies, including co-precipitation, sol-gel, and hydrothermal methods, utilize this compound to produce nanoparticles with controlled size, morphology, and properties. jetir.orgmocedes.org

For example, lanthanum oxide (La₂O₃) nanoparticles can be synthesized via a co-precipitation method where an aqueous solution of this compound is treated with a precipitating agent like sodium hydroxide. mocedes.org The resulting lanthanum hydroxide precipitate is then washed, dried, and calcined to yield La₂O₃ nanoparticles. The sol-gel method also employs this compound, often in combination with a complexing agent like citric acid or a polymer such as polyethylene (B3416737) glycol, to form a gel that is subsequently calcined to produce lanthanum oxide nanopowders. researchgate.net

Beyond simple oxides, this compound is also a key ingredient in the synthesis of more complex nanomaterials. For instance, it is used as a precursor in the hydrothermal synthesis of lanthanum sulfide (B99878) oxides (La₂O₂S) and in the formation of LaMnO₃ thin films. stanfordmaterials.com Additionally, it is employed in the co-precipitation synthesis of lanthanum-zinc oxide nanocomposites, which have shown promise as heterogeneous catalysts. mdpi.com The versatility of this compound makes it a fundamental component in the bottom-up fabrication of a wide array of functional nanomaterials.

Composite Materials and Coatings

The application of this compound extends to the fabrication of advanced composite materials and functional coatings, where it is used to introduce lanthanum ions that impart specific bioactive, electrochemical, or protective properties.

In the field of bone tissue engineering, lanthanum-doped composite scaffolds are being developed to enhance bone regeneration. These scaffolds often consist of a combination of bioglasses and a biopolymer like chitosan. Lanthanum has been shown to promote the osteogenic differentiation of bone marrow-derived mesenchymal stem cells. bohrium.comnih.govnih.gov

Lanthanum-doped bioglasses/chitosan (La-BGs/CS) composite scaffolds have been fabricated to create materials that support both bone growth (osteogenesis) and blood vessel formation (angiogenesis). bohrium.com The inclusion of lanthanum oxide in the bioglass component has been observed to stimulate cell proliferation and differentiation via specific signaling pathways. bohrium.com Similarly, lanthanum phosphate (LaPO₄) nanoparticles have been incorporated into chitosan (CS) scaffolds. nih.govnih.gov These LaPO₄/CS scaffolds have demonstrated good biocompatibility and the ability to accelerate bone generation in animal models. nih.govnih.gov The controlled release of lanthanum ions from these scaffolds is believed to be key to their enhanced osteogenic efficiency. nih.gov

The sol-gel method is a versatile technique for producing multi-component oxide materials with high homogeneity at the nanoscale. This compound is a common precursor for introducing lanthanum into these complex oxides. For instance, ternary reactive powders in the La-Co-Ti-O system have been synthesized using the sol-gel method by the simultaneous gelation of cations from lanthanum nitrate, cobalt nitrate, and a titanium alkoxide. orientjchem.org The resulting gel is dried and calcined at various temperatures to form nanocrystalline composite powders containing phases such as anatase (TiO₂), La₂O₅, and various cobalt oxides. orientjchem.org

This approach has also been applied to create multiferroic composite thin films. For example, lead lanthanum titanate-cobalt iron oxide ((1 − x) Pb₀.₈₅La₀.₁₅TiO₃—x CoFe₂O₄) composites have been synthesized via a sol-gel route. aip.org In this synthesis, this compound hexahydrate is used alongside lead acetate (B1210297) and titanium butoxide to prepare the lead lanthanum titanate precursor sol. aip.org

| Composite System | Precursors | Synthesis Method | Key Findings |

| Lanthanum, Cobalt, Titanium Oxide | Lanthanum nitrate, Cobalt nitrate, Tetra isopropyl ortho titanate | Sol-gel | Formation of nanocrystalline anatase, La₂O₅, and cobalt oxide phases. orientjchem.org |

| Lead Lanthanum Titanate - Cobalt Iron Oxide | Lanthanum nitrate hexahydrate, Lead acetate tri-hydrate, Titanium butoxide, Cobalt(II) nitrate hexahydrate, Iron(III) nitrate nonahydrate | Sol-gel | Successful preparation of multiferroic composite thin films. aip.org |

This compound has emerged as a valuable electrolyte additive for improving the performance and stability of next-generation batteries. Its role is particularly significant in stabilizing metal anodes, which are prone to dendritic growth and instability during cycling.

Similarly, in aqueous zinc batteries , this compound is used as a supporting salt in the zinc sulfate (B86663) electrolyte. nih.govresearchgate.net Its presence helps to regulate charge distribution at the electrode-electrolyte interface and weakens the electric double-layer repulsive force, which promotes dense, uniform deposition of zinc metal and suppresses the formation of unfavorable morphologies that can limit the battery's lifespan. nih.gov

Plasma Electrolytic Oxidation (PEO), also known as micro-arc oxidation, is a surface treatment technique used to form thick, hard, and corrosion-resistant ceramic-like coatings on light metals such as magnesium and aluminum alloys. researchgate.netnih.gov The composition of the electrolyte is crucial as its components are incorporated into the final coating. mdpi.com

This compound is used as an additive in phosphate-based electrolytes for creating PEO coatings on magnesium alloys like AZ31. researchgate.net The addition of lanthanum nitrate significantly improves the corrosion resistance of the resulting oxide coating. researchgate.net During the PEO process, lanthanum species are homogeneously incorporated into the coating structure, likely forming lanthanum oxides or hydroxides. researchgate.net These incorporated lanthanum compounds play a barrier role, hindering the penetration of corrosive agents and leading to the formation of a denser coating structure. researchgate.net Thermodynamic calculations support the formation of stable and insoluble lanthanum hydroxide sediments under these conditions, contributing to the enhanced protective properties of the coating. researchgate.net

Electrochemical Research Applications

Electrochemical Synthesis of Thin Films and Coatings

Lanthanum(III) nitrate (B79036) is a key starting material for the electrochemical deposition of thin films and coatings with specific functionalities. scbt.comsigmaaldrich.comfishersci.fialfa-chemical.comthermofisher.com

Lanthanum(III) nitrate is utilized in the electrochemical synthesis of Lanthanum Manganite (LaMnO₃) thin films on stainless steel substrates. scbt.comsigmaaldrich.comfishersci.fialfa-chemical.com This process typically involves an electrochemical cell where a solution containing this compound and a manganese source is used as the electrolyte. The application of a specific potential or current to the stainless steel substrate, which acts as the working electrode, initiates the co-deposition and reaction of lanthanum and manganese species to form the LaMnO₃ coating.

The resulting LaMnO₃ films are of interest for their potential applications in solid oxide fuel cells (SOFCs) as cathode materials, owing to their high electrical conductivity and catalytic activity for the oxygen reduction reaction at elevated temperatures. The electrochemical synthesis method offers advantages such as precise control over film thickness, morphology, and composition by adjusting parameters like electrolyte concentration, deposition potential, and time.

Electrolyte Additives in Energy Storage Devices

The addition of this compound to electrolytes in energy storage devices like supercapacitors and lithium-sulfur batteries has been shown to enhance their performance and stability.

In the field of supercapacitors, this compound is incorporated into solid polymer electrolytes (SPEs) to improve their ionic conductivity. bio-conferences.org A study investigating SPEs based on corn starch demonstrated that the addition of this compound increased the amorphous nature of the polymer matrix, which is crucial for enhancing ionic mobility. bio-conferences.org The interaction between the lanthanum cations (La³⁺) and functional groups within the polymer, such as oxygen atoms, facilitates the transport of ions. bio-conferences.org

Research has shown that increasing the concentration of this compound in a corn starch-based SPE leads to higher ionic conductivity. bio-conferences.org For instance, an 8 wt.% concentration of La(NO₃)₃ in one study resulted in an ionic conductivity of 9.68 x 10⁻¹¹ S/cm and a specific capacitance of 2.71 x 10⁻⁷ F/g at a scan rate of 50 mV/s. bio-conferences.org

Table 1: Electrochemical Performance of a Corn Starch-Based Solid Polymer Electrolyte with 8 wt.% this compound bio-conferences.org

| Parameter | Value |

|---|---|

| Ionic Conductivity | 9.68 x 10⁻¹¹ S/cm |

| Specific Capacitance (at 50 mV/s) | 2.71 x 10⁻⁷ F/g |

| Energy Density | 0.032 Wh/kg |

This table presents the electrochemical performance metrics of a supercapacitor utilizing a solid polymer electrolyte composed of corn starch and an 8 wt.% concentration of this compound.

This compound has been identified as an effective electrolyte additive for stabilizing the surface of lithium metal anodes in lithium-sulfur (Li-S) batteries. nih.govacs.orgacs.orgwiley.com The instability of the lithium anode during charging and discharging, which leads to the formation of dendrites and a porous surface, is a major challenge in the practical application of Li-S batteries. nih.govacs.orgacs.org

When introduced into the electrolyte, this compound facilitates the formation of a stable and passive composite film on the lithium anode surface. nih.govacs.orgacs.org It is believed that the La³⁺ ions are reduced to metallic lanthanum on the anode surface, which then reacts with lithium polysulfides to form lanthanum sulfides (e.g., La₂S₃). acs.orgwiley.com This forms a protective layer that suppresses the electrochemical dissolution and deposition reactions, leading to a smoother lithium surface morphology and improved cycling stability of the Li-S cell. nih.govacs.orgacs.org

Development of Modified Electrodes

Lanthanum compounds, often synthesized from this compound, are used to modify electrodes for enhanced electrochemical sensing capabilities.

Lanthanum(III) oxide (La₂O₃), which can be prepared from this compound hexahydrate, is used to create modified carbon paste electrodes (CPEs). researchgate.netmdpi.com These La₂O₃/CPEs have been developed for the electrochemical detection of various analytes, such as dopamine (B1211576). mdpi.com The incorporation of lanthanum oxide into the carbon paste matrix significantly enhances the electrode's performance.

For example, a La₂O₃-modified CPE demonstrated a 70.0% increase in the anodic peak current for dopamine detection compared to an unmodified CPE. mdpi.com The presence of the lanthanum oxide composite provides a larger active surface area and can exhibit catalytic properties, leading to improved sensitivity and selectivity. In one study, the detection limit for dopamine using a La₂O₃/CPE was found to be 0.06 µmol/L. mdpi.com The selectivity of these electrodes can be further improved by the addition of surfactants like cetyl trimethyl ammonium (B1175870) bromide (CTAB), which can help in separating the electrochemical signals of interfering species. mdpi.com

Spectroscopic and Analytical Characterization of Lanthanum Iii Nitrate

The elucidation of the structure, coordination, and crystalline properties of Lanthanum(III) nitrate (B79036) and its complexes relies heavily on a suite of spectroscopic and analytical techniques. These methods provide detailed insights into the molecular and bulk characteristics of the compound.

Computational Chemistry and Theoretical Modeling

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has been widely applied to study lanthanide complexes, offering a balance between computational cost and accuracy for predicting various molecular properties.

DFT calculations are instrumental in predicting the stable geometries of Lanthanum(III) nitrate (B79036) and its complexes. These calculations can determine key geometric parameters such as bond lengths and angles, which are crucial for understanding the coordination environment of the La(III) ion.

Quantum chemical calculations on hydrated Lanthanum(III) nitrate complexes, such as [La(NO3)3(H2O)4], have shown that the calculated bond lengths can be sensitive to the computational model. For instance, gas-phase optimizations tend to predict La–ONO2 bond lengths that are significantly shorter than La–OH2 bonds, a result that contrasts with experimental data from X-ray diffraction. researchgate.net However, the inclusion of environmental effects, either through a polarizable continuum model (PCM) or by explicitly modeling hydrogen bonds in clusters like {[La(NO3)3(H2O)4]∙nH2O}, leads to better agreement with experimental bond lengths. researchgate.net This highlights the importance of intermolecular interactions, such as hydrogen bonding, in modulating the electron density distribution through charge transfer in the H2O → La³⁺ → NO3⁻ chains. researchgate.net